4,4'-Diaminooctafluorobifenilo

Descripción general

Descripción

Synthesis Analysis

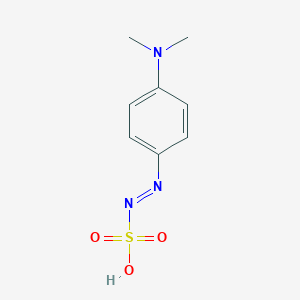

The synthesis of 4,4'-Diaminooctafluorobiphenyl involves complex chemical reactions, typically starting from simpler biphenyl compounds. The introduction of the nitro group into specific positions on the biphenyl framework is a key step, allowing further transformation into amine groups. This process involves multiple steps, including protection and deprotection of functional groups and the final introduction of fluorine atoms to achieve the desired octafluorination (Xiao et al., 2012).

Molecular Structure Analysis

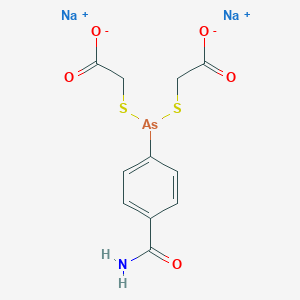

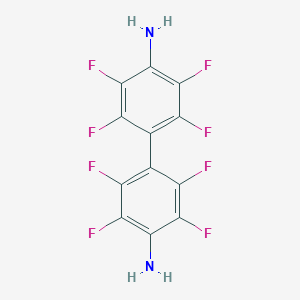

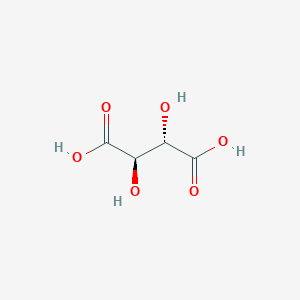

The molecular structure of 4,4'-Diaminooctafluorobiphenyl has been characterized using techniques such as NMR and X-ray crystallography. The compound exhibits significant rigidity and planarity due to the presence of the biphenyl core and the electron-withdrawing effects of the fluorine atoms, which also influence its electronic properties (Parlak et al., 2008).

Aplicaciones Científicas De Investigación

Investigación Biomédica

4,4’-Diaminooctafluorobifenilo: se ha utilizado en la investigación biomédica debido a su baja toxicidad y alta estabilidad térmica . Sus propiedades lo hacen adecuado para crear biomateriales avanzados que pueden soportar condiciones extremas, lo cual es esencial para ciertas aplicaciones médicas.

Procesos Industriales

En el sector industrial, la robustez de este compuesto a altas temperaturas lo hace adecuado para procesos que requieren materiales duraderos. Se utiliza en la síntesis de compuestos industriales, incluidos polímeros y plásticos especializados .

Síntesis de Polímeros

El compuesto sirve como monómero para polímeros de alto rendimiento. Estos polímeros exhiben una resistencia química y estabilidad excepcionales, lo que los hace ideales para las industrias aeroespacial y automotriz .

Electrónica

Debido a sus excelentes propiedades dieléctricas, 4,4’-Diaminooctafluorobifenilo se utiliza en la industria electrónica para la fabricación de componentes que requieren aislamiento de cargas eléctricas .

Recubrimientos y Adhesivos

También se aplica en el desarrollo de recubrimientos y adhesivos que se benefician de su estructura fluorada, proporcionando resistencia a disolventes y productos químicos .

Materiales Ópticos

La estructura única del compuesto permite la creación de materiales ópticos con índices de refracción específicos, útiles en la investigación de óptica y fotónica avanzada .

Ciencias Ambientales

Los investigadores están explorando su uso en las ciencias ambientales, particularmente en el desarrollo de materiales que pueden resistir exposiciones químicas severas en aplicaciones de control de la contaminación .

Nanotecnología

Finalmente, 4,4’-Diaminooctafluorobifenilo está siendo investigado por su potencial en la nanotecnología, donde sus propiedades podrían contribuir a la fabricación de dispositivos y materiales a nanoescala .

Mecanismo De Acción

Mode of Action

It is known that the compound is soluble in organic solvents , which suggests it may interact with lipid-rich areas of cells, such as cell membranes or intracellular organelles.

Biochemical Pathways

The biochemical pathways affected by 4,4’-Diaminooctafluorobiphenyl are currently unknown

Pharmacokinetics

Its solubility in organic solvents suggests it may be well absorbed in the body, particularly through lipid-rich tissues . .

Result of Action

It is known that the compound has low toxicity and high thermal stability , suggesting it may have potential uses in various applications, including biomedical research and industrial processes .

Action Environment

The action, efficacy, and stability of 4,4’-Diaminooctafluorobiphenyl can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that its action may be influenced by the lipid content of the environment . Additionally, its high thermal stability indicates that it may retain its activity under a wide range of temperatures .

Safety and Hazards

4,4’-Diaminooctafluorobiphenyl may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

4-(4-amino-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F8N2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOLORXQTIGHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061424 | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1038-66-0 | |

| Record name | 4,4′-Diaminooctafluorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluorobenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001038660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octafluorobenzidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octafluoro-4,4'-biphenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of 4,4'-Diaminooctafluorobiphenyl and how was it determined?

A1: 4,4'-Diaminooctafluorobiphenyl consists of a biphenyl ring system where all hydrogen atoms are replaced by fluorine, except for the 4 and 4' positions, which have amino (NH2) groups. [] The structure was determined using various techniques, including NMR spectroscopy and computational methods like Density Functional Theory (DFT) and Hartree Fock calculations. [] These methods provide insights into the molecule's geometry, bond lengths, and electron distribution. [] You can find more details about the structural features in this paper: []

Q2: Are there any computational models available for this compound?

A2: Yes, the study by Dąbrowska et al. employed both Density Functional Theory (DFT) and ab initio Hartree Fock calculations to investigate the molecular structure of 4,4'-Diaminooctafluorobiphenyl. [] These computational methods help predict the molecule's properties and behavior, offering valuable insights into its potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)